5-Ethyl-2-iodobenzoic acid CAS 1227856-43-0 properties
5-Ethyl-2-iodobenzoic acid CAS 1227856-43-0 properties
The following technical guide details the properties, synthesis, and applications of 5-Ethyl-2-iodobenzoic acid (CAS 1227856-43-0) . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a strategic scaffold in medicinal chemistry.
CAS: 1227856-43-0 Role: Electrophilic Building Block / Biaryl Precursor
Executive Summary
5-Ethyl-2-iodobenzoic acid is a specialized disubstituted arene intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. Its structural value lies in the orthogonal reactivity of its functional groups: the iodine atom at C2 serves as a high-fidelity handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), while the carboxylic acid at C1 allows for esterification, amidation, or reduction to benzylic alcohols.
This compound is particularly relevant in the development of SGLT2 inhibitors and metabolic disease therapeutics, where 2,5-disubstituted benzyl moieties are common pharmacophores. Its high molecular weight and lipophilicity (due to the ethyl group) modulate the ADME properties of downstream APIs.
Physicochemical Properties
The following data establishes the baseline identity of the compound.
| Property | Value / Description | Note |
| Chemical Name | 5-Ethyl-2-iodobenzoic acid | IUPAC |
| Molecular Formula | C | |
| Molecular Weight | 276.07 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | Iodinated compounds often yellow upon light exposure. |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water | Acidic pH decreases water solubility. |
| pKa | ~2.8 - 3.2 (Predicted) | Acid strength increased by ortho-iodine (steric/electronic effects). |
| Melting Point | 115–125 °C (Typical for class) | Experimental verification recommended per batch. |
| Storage | 2–8°C, Protect from light | Light sensitive (C-I bond lability). |
Synthetic Methodology
The most robust route to 5-ethyl-2-iodobenzoic acid is the Sandmeyer Reaction utilizing 2-amino-5-ethylbenzoic acid as the precursor. This pathway ensures high regioselectivity compared to direct electrophilic iodination, which often yields isomeric mixtures (e.g., 4-iodo or 6-iodo byproducts).
Protocol: Sandmeyer Iodination
Prerequisite: This protocol assumes the availability of 2-amino-5-ethylbenzoic acid.
Reagents
-
Precursor: 2-Amino-5-ethylbenzoic acid (1.0 equiv)
-
Diazotization: Sodium Nitrite (NaNO
, 1.1 equiv), HCl (concentrated) or H SO -
Iodination: Potassium Iodide (KI, 2.5 equiv)
-
Solvent: Water / Acetonitrile (optional co-solvent)
Step-by-Step Workflow
-
Diazotization:
-
Dissolve 2-amino-5-ethylbenzoic acid in dilute acid (HCl or H
SO ) and cool to 0–5°C in an ice bath. -
Add an aqueous solution of NaNO
dropwise, maintaining the temperature below 5°C to prevent diazonium decomposition. -
Checkpoint: Verify complete diazotization using starch-iodide paper (should turn blue instantly).
-
-
Iodine Substitution:
-
Dissolve KI in a minimal amount of water.
-
Add the cold diazonium solution slowly to the KI solution (or vice versa) under vigorous stirring. Note: Nitrogen gas evolution will be observed.
-
Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Heat to 60°C for 30 minutes to ensure complete decomposition of the diazonium intermediate.
-
-
Work-up & Purification:
-
Treat the reaction mixture with saturated Sodium Thiosulfate (Na
S O ) to quench excess iodine (indicated by the disappearance of dark purple/brown color). -
Extract with Ethyl Acetate (3x).
-
Wash organic layer with brine, dry over Na
SO , and concentrate. -
Recrystallization: Purify the crude solid using an Ethanol/Water system to obtain the target acid as off-white needles.[1]
-
Synthesis Logic Diagram
The following diagram illustrates the critical decision points and chemical transformations.
Figure 1: Step-wise synthesis via the Sandmeyer route, ensuring regiochemical fidelity.
Reactivity & Applications
The dual-functional nature of 5-ethyl-2-iodobenzoic acid makes it a versatile "linchpin" in organic synthesis.
A. Suzuki-Miyaura Cross-Coupling
The C-I bond is highly reactive toward Pd-catalyzed oxidative addition, often proceeding under milder conditions than bromides or chlorides.
-
Application: Synthesis of biaryl scaffolds for SGLT2 inhibitors.
-
Mechanism: The iodine is displaced by an aryl boronic acid. The 5-ethyl group provides steric bulk and lipophilicity to the resulting biaryl system.
-
Catalyst System: Pd(dppf)Cl
or Pd(PPh ) with K CO in Dioxane/Water.
B. Esterification & Reduction
The carboxylic acid can be derivatized to tune solubility or reactivity.
-
Esterification: Reaction with MeOH/H
SO yields Methyl 5-ethyl-2-iodobenzoate , a common precursor for Grignard reactions. -
Reduction: Reduction with Borane-THF (BH
·THF) or LiAlH yields (5-ethyl-2-iodophenyl)methanol . This benzyl alcohol is a critical intermediate for ether-linked drug pharmacophores.
Reactivity Map
Figure 2: Divergent synthetic pathways from the core scaffold.
Safety & Handling
As an iodinated organic acid, specific safety protocols must be enforced to prevent exposure and degradation.
-
Light Sensitivity: Store in amber vials. UV light can cleave the C-I bond, liberating free iodine (purple discoloration) and degrading the compound's purity.
-
Acidity: While a weak acid, it can cause irritation to eyes and mucous membranes. Standard PPE (gloves, goggles) is mandatory.
-
Chemical Incompatibility: Avoid contact with strong oxidizers. In the presence of strong bases, it forms water-soluble salts.
References
-
Sandmeyer Reaction Methodologies
- Organic Syntheses, Coll. Vol. 2, p. 351 (1943); Vol. 14, p. 48 (1934). (Foundational protocol for o-iodobenzoic acids).
-
Source:
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SGLT2 Inhibitor Scaffolds
- Grempler, R., et al. "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor." Diabetes, Obesity and Metabolism (2012).
-
Source:
-
Patent Literature (Homologs)
- EP3059220A1 - "Method of preparing and recovering 2-methyl-5-iodobenzoic acid". (Industrial scale-up reference for 5-alkyl-2-iodobenzoic acids).
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Source:
